苯硫脲

描述

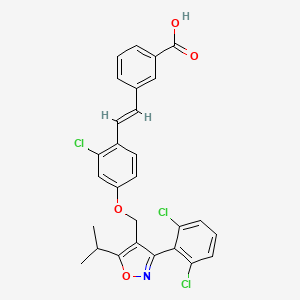

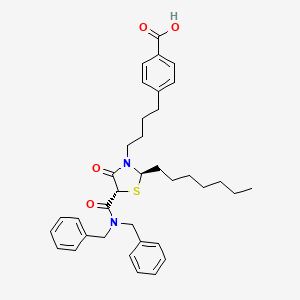

Fenothiocarb is an aromatic ether . It has the molecular formula C13H19NO2S .

Molecular Structure Analysis

The IUPAC name for Fenothiocarb is S-(4-phenoxybutyl) N, N-dimethylcarbamothioate . The InChI is InChI=1S/C13H19NO2S/c1-14(2)13(15)17-11-7-6-10-16-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 . The Canonical SMILES is CN©C(=O)SCCCCOC1=CC=CC=C1 .Physical And Chemical Properties Analysis

Fenothiocarb has a molecular weight of 253.36 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 7 rotatable bonds . The exact mass is 253.11365002 g/mol .科学研究应用

1. 杀虫剂和杀螨剂应用

苯硫脲主要用于农业领域。它是一种杀螨剂,这意味着它用于控制螨虫和蜱虫。特别是,苯硫脲对控制柑橘红蜘蛛(柑橘种植中的常见害虫)有效。当施用于柑橘树时,苯硫脲会经历代谢过程,产生各种代谢物。这些代谢物已被研究以了解它们的降解和环境影响。例如,在温室条件下,在柑橘树叶、果皮和可食用水果中发现的主要代谢物包括通过氧化和结合过程形成的不同化合物(Aizawa, 2001)。

2. 环境降解和修复

苯硫脲的降解行为,尤其是在水性环境中,一直是人们关注的话题。研究表明,接触辉光放电电解 (CGDE) 可能是降解水中的苯硫脲的有效方法。这种方法可以实现显着的降解率,在酸性条件下效果增强。该研究表明,当使用柠檬酸或盐酸等酸降低 pH 值时,苯硫脲的降解更有效。这项研究有助于了解苯硫脲如何在水体中分解,并可能指导受农药污染的水域的修复工作(Hong et al., 2013)。

安全和危害

Fenothiocarb is harmful if swallowed . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

作用机制

Target of Action

Fenothiocarb is a thiocarbamate acaricide primarily used to control eggs and young stages of various spider mites . Its primary targets are the eggs and young stages of these mites, disrupting their life cycle and preventing infestations.

Mode of Action

It is known that it interferes with the life cycle of spider mites, particularly targeting the eggs and young stages . This disruption prevents the mites from maturing and reproducing, effectively controlling their population.

Biochemical Pathways

It is known that the compound is metabolized in various ways, resulting in several metabolites . These metabolites may further interact with biological systems, contributing to the compound’s acaricidal activity.

Pharmacokinetics

Fenothiocarb has a low aqueous solubility but is soluble in various organic solvents .

Result of Action

The primary result of Fenothiocarb’s action is the control of spider mite populations. By targeting the eggs and young stages of these mites, Fenothiocarb prevents them from maturing and reproducing . This disruption of the mite life cycle effectively controls infestations and protects crops from damage.

Action Environment

The action of Fenothiocarb can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence of such solvents in the environment could affect its distribution and efficacy . Additionally, its lack of persistence in soil and water systems indicates that environmental conditions, such as temperature and rainfall, could influence its stability and activity .

生化分析

Biochemical Properties

Fenothiocarb plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Fenothiocarb inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in synaptic clefts, which results in continuous nerve signal transmission and ultimately paralysis and death of the insect . Additionally, Fenothiocarb may interact with other proteins involved in detoxification processes, such as cytochrome P450 enzymes, which help in metabolizing and eliminating the compound from the organism .

Cellular Effects

Fenothiocarb affects various types of cells and cellular processes. In target insect cells, it disrupts normal nerve function by inhibiting acetylcholinesterase, leading to overstimulation of neurons. This overstimulation can cause muscle spasms, paralysis, and eventually death. In non-target organisms, such as humans and beneficial insects, Fenothiocarb can also affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Fenothiocarb may lead to changes in the expression of genes involved in detoxification and stress response pathways .

Molecular Mechanism

The molecular mechanism of Fenothiocarb involves its binding to the active site of acetylcholinesterase, where it forms a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This inhibition results in the accumulation of acetylcholine at synapses, causing continuous stimulation of postsynaptic receptors. Fenothiocarb’s interaction with cytochrome P450 enzymes may also lead to its biotransformation into more water-soluble metabolites, facilitating its excretion from the organism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenothiocarb can change over time due to its stability and degradation. Fenothiocarb is relatively stable under standard storage conditions, but it can degrade when exposed to light, heat, or microbial activity. Long-term exposure to Fenothiocarb in in vitro or in vivo studies has shown that it can lead to chronic effects on cellular function, such as alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of Fenothiocarb vary with different dosages in animal models. At low doses, Fenothiocarb may cause mild symptoms of carbamate poisoning, such as headache, dizziness, and nausea. At higher doses, it can lead to severe toxicity, including respiratory distress, convulsions, and death. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur. It is crucial to determine the safe dosage levels to minimize adverse effects in non-target organisms .

Metabolic Pathways

Fenothiocarb is involved in several metabolic pathways, primarily those related to its detoxification and elimination. It is metabolized by cytochrome P450 enzymes into more water-soluble metabolites, which are then excreted from the organism. This biotransformation process helps reduce the toxicity of Fenothiocarb and facilitates its removal from the body. Additionally, Fenothiocarb may affect metabolic flux and metabolite levels by altering the activity of enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, Fenothiocarb is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of Fenothiocarb within the organism can influence its overall toxicity and effectiveness as an insecticide. Understanding these transport and distribution mechanisms is essential for assessing the potential risks and benefits of Fenothiocarb use .

Subcellular Localization

The subcellular localization of Fenothiocarb can affect its activity and function. Fenothiocarb may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes involved in its metabolism. The localization of Fenothiocarb within the cell can influence its effectiveness in inhibiting acetylcholinesterase and its overall impact on cellular function .

属性

IUPAC Name |

S-(4-phenoxybutyl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-14(2)13(15)17-11-7-6-10-16-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIBKHHNXANVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SCCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058145 | |

| Record name | Fenothiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62850-32-2 | |

| Record name | Fenothiocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62850-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenothiocarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062850322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenothiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENOTHIOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49R81TMFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3R)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B1672444.png)

![2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid](/img/structure/B1672453.png)

![N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1672456.png)

![2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine](/img/structure/B1672462.png)